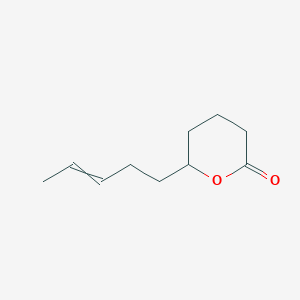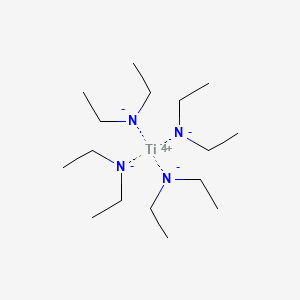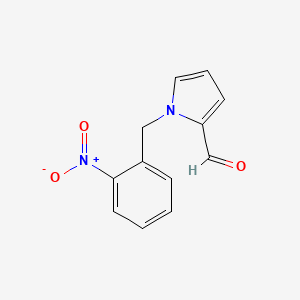
1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The 2-nitrobenzyl group is widely used in organic synthesis as a protecting group and a cleavable linker because of its high photocleavage efficiency by near-UV light irradiation .Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-nitrobenzyl bromide, has been studied. It is used in the preparation of S-2-nitrobenzyl-cysteine by reaction with L-cysteine . It is also used for the introduction of the 2-nitrobenzyl protecting group in organic synthesis .Chemical Reactions Analysis
The 2-nitrobenzyl group is known to undergo light-induced primary amines and o-nitrobenzyl alcohols cyclization, which is a versatile photoclick reaction for modular conjugation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2-Nitrobenzyl bromide, have been studied. It has a melting point of 46-48 °C, a boiling point of 127-133 °C/10 mmHg, and a density of 1.26±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
1. Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs
- Application Summary: Nitrobenzyl derivatives of a camptothecin analog (SN-38) have been synthesized for use as potential hypoxia-activated prodrugs . These derivatives were evaluated for their cytotoxicity, topoisomerase I inhibition, and electrochemical (reductive) properties .
- Methods of Application: The derivatives were tested on human leukemia K562 cells . Cyclic voltammetry was used to detail the reductive nature of the analogs .
- Results: All three derivatives were found to possess reduced toxicity towards human leukemia K562 cells compared to SN-38 . One of the analogs (4-nitrobenzyl) was shown to inhibit the ability of topoisomerase I to relax supercoiled pBR322 DNA, at a similar concentration to the clinically-approved active metabolite SN-38 .
2. Potential Antiviral Agents
- Application Summary: A new wave of 4-(2-nitrophenoxy)benzamide derivatives was designed and synthesized to fulfill the basic pharmacophoric features of deubiquitinase (DUB) inhibitors . These compounds were tested against deubiquitinase enzymes of several viruses .
- Methods of Application: The molecular docking of the designed compounds against deubiquitinase enzymes of the aforementioned viruses was carried out . In vitro antiviral screening against the aforementioned viruses was also conducted .
- Results: The biological data showed very strong to strong antiviral activities with IC50 values ranging from 10.22 to 44.68 μM against Adenovirus, HSV-1, and coxsackievirus .
3. Organic-Inorganic Hybrid Multifunctional Crystalline Material
- Application Summary: A novel organic-inorganic hybrid multifunctional crystalline material, 2-nitrobenzyl triphenylphosphonium tetrabromocobaltate(II) [2-NO2BzTPP]2CoBr4, has been synthesized .
- Methods of Application: The compound was synthesized using [2-NO2BzTPP]Br and CoBr2 in methanol solution acidified with hydrobromic acid . It was characterized using single-crystal X-ray diffraction and spectroscopic methods .
- Results: The results of the characterization are not provided in the abstract .
4. Phototriggered Labeling and Crosslinking
- Application Summary: 2-nitrobenzyl alcohol (NB) derivatives have been used as a photoreactive group with amine selectivity for photoaffinity labeling and crosslinking of biomolecules . This work confirms that NB is an efficient photoreactive group and has great potential in drug discovery, chemical biology, and protein engineering .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the abstract .
- Results: The results or outcomes obtained are not provided in the abstract .
5. Photochemical Reaction Mechanisms
- Application Summary: 2-nitrobenzyl compounds have found numerous applications as photoremovable protecting groups . Their photoreactions are initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the abstract .
- Results: The results or outcomes obtained are not provided in the abstract .
6. Photocaging Techniques
- Application Summary: Photocaging techniques have allowed the discovery and study of important, complex biological pathways and mechanisms . Photocaged peptides and proteins represent one important tool in the toolbox of methods to build light-responsive complex systems . Photocaging concepts are often akin to photocleavable protecting groups in small-molecule and polymer chemistry .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the abstract .
- Results: The results or outcomes obtained are not provided in the abstract .
Safety And Hazards
Zukünftige Richtungen
The use of 2-nitrobenzyl alcohol as a photoreactive group with amine selectivity has been explored for photoaffinity labeling and crosslinking of biomolecules. This work confirms that it is an efficient photoreactive group and has great potential in drug discovery, chemical biology, and protein engineering .
Eigenschaften
IUPAC Name |
1-[(2-nitrophenyl)methyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-9-11-5-3-7-13(11)8-10-4-1-2-6-12(10)14(16)17/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFAPUIPEQSHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352966 | |
| Record name | 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
22162-51-2 | |
| Record name | 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



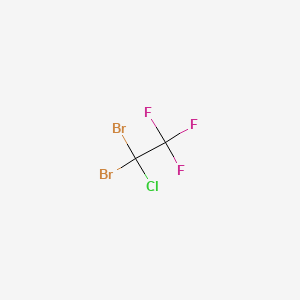
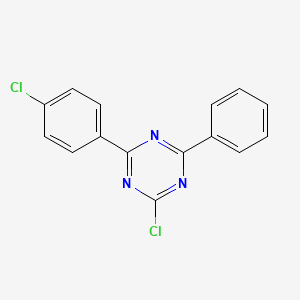
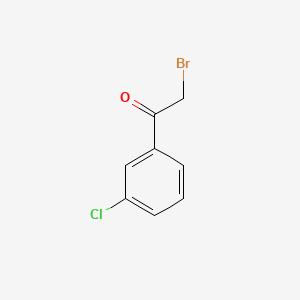
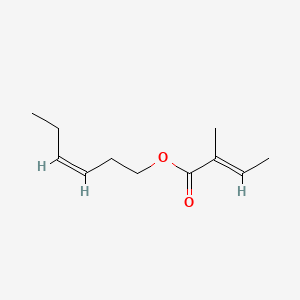
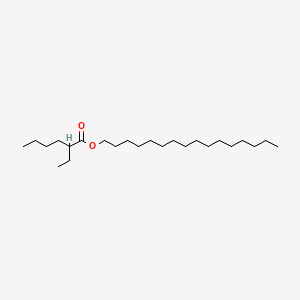
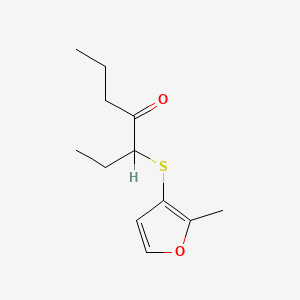
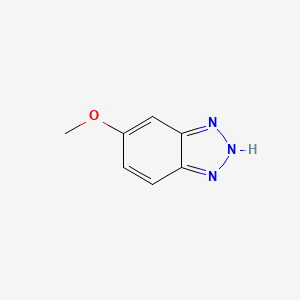
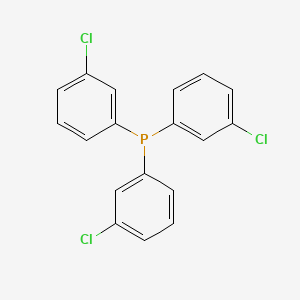
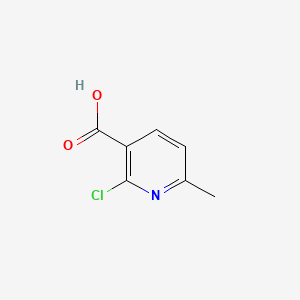
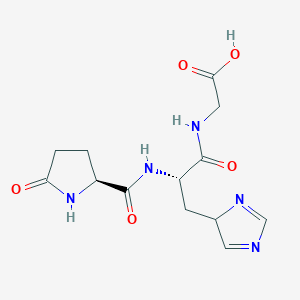
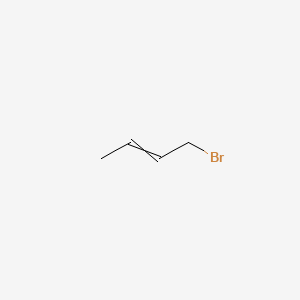
![9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-](/img/structure/B1584085.png)
